N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide
Description
The compound N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide features a benzodioxole moiety linked via a hydrazinylidene group to a methylbenzamide scaffold. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological and chemical applications. Key functional groups include:
- 1,3-Benzodioxole: A fused aromatic ring system known for metabolic stability and electron-rich properties.
- Hydrazinylidene (-NH-N=CH-): A pH-sensitive linkage that can form coordination complexes or undergo hydrolysis.
Properties
CAS No. |
444656-53-5 |
|---|---|
Molecular Formula |
C18H17N3O4 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C18H17N3O4/c1-12-4-2-3-5-14(12)18(23)19-10-17(22)21-20-9-13-6-7-15-16(8-13)25-11-24-15/h2-9H,10-11H2,1H3,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
AIMWBVPIUNVPPX-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts such as iron(III) chloride.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.
Comparison with Similar Compounds
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
- Structural Similarities : Contains the benzodioxole and hydrazinecarboxamide groups.
- Key Differences : Incorporates an imidazole ring and a chlorophenyl substituent.
- Implications: The imidazole group may enhance metal-binding capacity or antimicrobial activity.
- Synthesis : Single-crystal X-ray analysis confirmed the (E)-configuration of the imine, a technique applicable to the target compound for structural validation.
N-(3,4-Dimethylphenyl)-2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoacetamide ()
- Structural Similarities: Shares the benzodioxole and hydrazino-oxoacetamide backbone.
- Key Differences : Substitutes the methylbenzamide with a 3,4-dimethylphenyl group.
- Implications :
- The dimethylphenyl group may alter steric effects and electronic distribution, affecting receptor binding or solubility.
- Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+ CCS = 180.8 Ų for the target vs. 187.5 Ų for this analog) suggest differences in molecular shape and size.
N-[2-[2-(5-Nitro-2-oxoindol-3-yl)hydrazinyl]-2-oxoethyl]benzamide ()
- Structural Similarities: Contains the hydrazino-oxoethyl and benzamide motifs.
- Key Differences : Replaces benzodioxole with a nitro-substituted indole ring.
- Indole moieties are associated with kinase inhibition or DNA intercalation, suggesting possible anticancer applications.
N-(2-(Benzylamino)-2-oxoethyl)-4-(tert-butyl)-N-(4-(hydroxycarbamoyl)benzyl)benzamide ()
- Structural Similarities : Features a benzamide core and hydrazine-derived linkage.
- Key Differences : Includes a tert-butyl group and hydroxycarbamoyl substituent.
- Implications: The tert-butyl group enhances metabolic stability and lipophilicity.
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives ()
- Structural Similarities : Hydrazide linkage and aromatic benzylidene substituents.
- Key Differences : Incorporates a benzimidazole ring instead of benzodioxole.
- Implications :
- Benzimidazole is a privileged scaffold in antiparasitic and antiviral agents (e.g., albendazole).
- The methyl group may improve bioavailability via enhanced passive diffusion.
Biological Activity
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O5 |
| Molecular Weight | 341.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, in studies involving DPPH and ABTS radical scavenging assays, certain analogs showed high efficacy comparable to standard antioxidants like ascorbic acid .
Tyrosinase Inhibition
Tyrosinase inhibition is crucial for managing hyperpigmentation disorders. Studies have demonstrated that analogs of the compound can effectively inhibit tyrosinase activity in B16F10 murine melanoma cells. This inhibition was shown to be concentration-dependent, with some analogs exhibiting stronger effects than kojic acid, a common skin-lightening agent .
Cytotoxicity Studies
Cytotoxicity evaluations revealed that while some analogs did not exhibit significant cytotoxic effects at concentrations up to 20 µM, others showed concentration-dependent cytotoxicity. This highlights the importance of selecting appropriate analogs for therapeutic applications to minimize adverse effects .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Tyrosinase : The compound acts by binding to the active site of tyrosinase, preventing the conversion of tyrosine to melanin.
- Antioxidant Mechanism : The presence of hydroxyl groups in the benzodioxole structure contributes to its ability to scavenge free radicals, thus reducing oxidative stress .
Study 1: Efficacy in Melanoma Cells
In a study assessing the anti-melanogenic effects of various benzodioxole derivatives, it was found that certain compounds significantly reduced melanin production in B16F10 cells. The most effective analogs were identified as having potent tyrosinase inhibitory activity and were evaluated over 48 and 72 hours .
Study 2: Antioxidant Capacity
Another investigation focused on the antioxidant capacity of related compounds, demonstrating that specific derivatives could scavenge DPPH radicals effectively, with one analog achieving a scavenging rate comparable to vitamin C .
Study 3: Electrochemical Sensing Applications
Research also explored the application of benzodioxole derivatives in electrochemical sensors for detecting heavy metals such as lead (Pb²⁺). The modified sensors exhibited high sensitivity and selectivity, indicating potential applications in environmental monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
